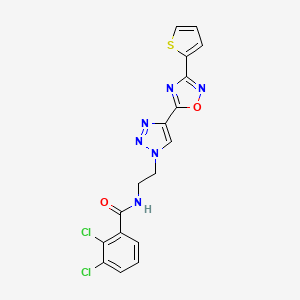
2,3-dichloro-N-(2-(4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-dichloro-N-(2-(4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C17H12Cl2N6O2S and its molecular weight is 435.28. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2,3-dichloro-N-(2-(4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)benzamide has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, and mechanisms of action, focusing on its anticancer and antimicrobial activities.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves multi-step reactions that incorporate thiophene and oxadiazole moieties. The structural formula can be represented as follows:
Key structural features include:
- Chlorine substituents at the 2 and 3 positions of the benzamide ring.
- A triazole linked to an oxadiazole , which is known for its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance:
- A derivative similar to the compound exhibited significant inhibition of tubulin polymerization and caused mitotic arrest in A431 human epidermoid cells .
- Another study reported that oxadiazole derivatives can act as selective inhibitors of histone deacetylase (HDAC), showing antiproliferative effects against breast cancer cell lines .
Table 1: Anticancer Activity of Similar Compounds
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Oxadiazole Derivative I | A431 | 5.6 | Inhibition of tubulin polymerization |
| Oxadiazole Derivative II | MCF-7 | 4.8 | HDAC inhibition |
| Compound III | SMMC-7721 | 7.0 | NF-κB pathway inhibition |
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent. Research indicates that compounds with thiophene and oxadiazole frameworks exhibit significant antibacterial properties against various pathogens. For example:
- Compounds with similar structures have demonstrated activity against Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential .
The mechanisms through which these compounds exert their biological effects include:
- Inhibition of Enzymatic Activity: Many oxadiazole derivatives inhibit key enzymes involved in cancer cell proliferation and survival.
- Induction of Apoptosis: Certain derivatives trigger apoptotic pathways in cancer cells, leading to programmed cell death.
Case Studies
- Case Study on Anticancer Effects: A study evaluated the effects of a related compound on MCF-7 breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 5 µM, with apoptosis confirmed through flow cytometry analysis.
- Case Study on Antimicrobial Properties: Another investigation assessed the antibacterial activity against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) of 10 µg/mL against both strains.
Propiedades
IUPAC Name |
2,3-dichloro-N-[2-[4-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)triazol-1-yl]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2N6O2S/c18-11-4-1-3-10(14(11)19)16(26)20-6-7-25-9-12(22-24-25)17-21-15(23-27-17)13-5-2-8-28-13/h1-5,8-9H,6-7H2,(H,20,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCIXTYOBXQWWJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C(=O)NCCN2C=C(N=N2)C3=NC(=NO3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














